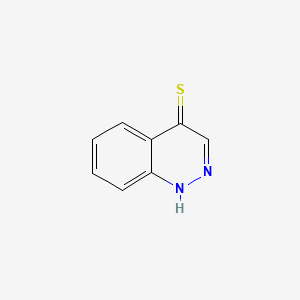

cinnoline-4-thiol

Description

Overview of the Cinnoline (B1195905) Scaffold in Heterocyclic Chemistry

The parent compound, cinnoline, is an aromatic heterocyclic molecule with the chemical formula C₈H₆N₂. wikipedia.org It consists of a benzene (B151609) ring fused to a pyridazine (B1198779) ring, a six-membered ring containing two adjacent nitrogen atoms. researchgate.netpnrjournal.commdpi.comnih.gov This arrangement makes cinnoline an isomer of other benzodiazines such as quinoxaline, quinazoline, and phthalazine. wikipedia.orgpnrjournal.com

The cinnoline ring system is a significant structural motif in medicinal chemistry, forming the core of various compounds with a broad spectrum of pharmacological activities. researchgate.netmdpi.comnih.govingentaconnect.com Derivatives of cinnoline have been explored for their potential as antimicrobial, anti-inflammatory, analgesic, and antitumor agents. researchgate.netnih.govijariit.com The versatility of the cinnoline scaffold allows for chemical modifications that can influence its pharmacokinetic and pharmacodynamic properties. researchgate.net The synthesis of cinnoline and its derivatives has been extensively studied, with several methods developed since its discovery. wikipedia.orgijper.orgresearchgate.netacs.orgresearchgate.net

Significance of the Thiol Functionality in Organic and Medicinal Chemistry

The thiol group, also known as a sulfhydryl group (-SH), is a sulfur analog of an alcohol group (-OH). wikipedia.org Its presence in a molecule confers unique chemical properties and reactivity. Thiols are known for their ability to be readily oxidized to form disulfides (R-S-S-R), a reaction that is reversible. wikipedia.org This redox activity is crucial in many biological systems. wikipedia.orgcreative-proteomics.com

In medicinal chemistry, the thiol group is a key feature in a number of drug compounds. nih.govnih.govresearchgate.net Thiol-containing molecules can act as antioxidants by scavenging harmful reactive oxygen species (ROS) and other toxic electrophiles. creative-proteomics.comnih.govresearchgate.net They can also form stable complexes with metal ions, a property utilized in chelation therapy to remove heavy metals from the body. nih.govnih.gov Furthermore, the thiol group's nucleophilic nature allows it to participate in various biochemical reactions and serve as a building block for more complex molecules. creative-proteomics.comnih.govontosight.ai

Research Trajectory and Current State of Cinnoline-4-thiol Investigations

This compound, also referred to as 4-mercaptocinnoline, combines the cinnoline scaffold with a thiol group at the 4-position. ontosight.aiacs.org Research has shown that this compound exists predominantly in its tautomeric thione form, 1H-cinnoline-4-thione. ontosight.aiholzer-group.atthieme-connect.de This tautomerism is a significant aspect of its chemical behavior. holzer-group.atresearchgate.net

The synthesis of this compound can be accomplished through methods such as the reaction of 4-chlorocinnoline (B183215) with sodium hydrosulfide (B80085). ontosight.ai Investigations into this compound and its derivatives have explored their potential biological activities, including antimicrobial and anticancer properties. ontosight.ai The ability of the thiol group to form complexes with metals also suggests potential applications in coordination chemistry and materials science. ontosight.aiontosight.ai For instance, a related compound, 4,6-cinnolinedithiol (B12918667), has been studied for its catalytic and electrochemical properties due to its metal-chelating ability. ontosight.ai While research into this compound itself is more specific, the broader interest in both the cinnoline scaffold and thiol-containing compounds continues to drive investigations into its properties and potential applications. researchgate.netontosight.ainih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₈H₆N₂S | ontosight.aiscbt.com |

| Molecular Weight | 162.212 g/mol | scbt.com |

| Common Synonyms | 4-Mercaptocinnoline, 1H-cinnoline-4-thione | ontosight.ai |

| CAS Number | 875-67-2 | ontosight.aiscbt.com |

| Predominant Tautomeric Form | Thione form (cinnolin-4(1H)-thione) | holzer-group.atthieme-connect.de |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-cinnoline-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c11-8-5-9-10-7-4-2-1-3-6(7)8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFXYAXUEFJBJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236365 | |

| Record name | 4-Cinnolinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-67-2 | |

| Record name | 4-Cinnolinethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cinnolinethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cinnolinethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cinnolinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cinnoline 4 Thiol and Its Derivatives

Classical and Established Synthetic Pathways

Traditional methods for synthesizing cinnoline-4-thiol often rely on the functionalization of pre-formed cinnoline (B1195905) rings or the cyclization of appropriately substituted benzene (B151609) derivatives.

Preparation via Halogenated Cinnoline Precursors

A common and direct method for the synthesis of this compound involves the nucleophilic substitution of a halogen atom, typically chlorine or bromine, at the C4 position of the cinnoline ring. ontosight.aimdpi.com The reaction of 4-chlorocinnoline (B183215) with a sulfur nucleophile, such as sodium hydrosulfide (B80085), is a frequently utilized approach to introduce the thiol group. ontosight.ai Similarly, 4-bromocinnolines can be used as precursors, with the bromine atom at the C4 position being susceptible to substitution by various nucleophiles, including sulfides. mdpi.com

This method's efficacy is rooted in the reactivity of the halogen at the 4-position of the cinnoline nucleus, which can be readily displaced. The choice of the halogenated precursor can influence reaction conditions and yields, with 4-bromocinnolines often being synthetically accessible through Richter-type cyclizations in higher yields compared to their chloro counterparts. mdpi.com

Table 1: Synthesis of this compound from Halogenated Precursors

| Precursor | Reagent | Product | Reference |

| 4-Chlorocinnoline | Sodium Hydrosulfide | This compound | ontosight.ai |

| 4-Bromocinnoline | Sulfide (B99878) Nucleophile | This compound | mdpi.com |

Diazotization-based Cyclization Approaches

Diazotization of ortho-substituted anilines followed by intramolecular cyclization represents a cornerstone in the synthesis of the cinnoline ring system itself. ijper.orgnih.gov While not a direct route to this compound, these methods provide the foundational cinnoline scaffold which can then be further functionalized.

One of the earliest methods, the Richter cinnoline synthesis, involves the cyclization of an alkyne like o-C₆H₄(N₂Cl)C≡CCO₂H in water to yield a 4-hydroxycinnoline derivative. wikipedia.org This can subsequently be converted to the parent cinnoline. wikipedia.org A more direct approach involves the cyclization of diazotized 2-alkenylanilines. thieme-connect.de

Furthermore, the cyclization of diazotized anilines containing an ortho-ethynyl group can lead to the formation of 4-halocinnolines, which as mentioned previously, are key intermediates for synthesizing this compound. mdpi.com Specifically, the Richter-type cyclization of ortho-ethynylaryltriazenes is an effective method for producing 4-bromocinnolines. mdpi.com

Advanced and Green Synthesis Techniques

In recent years, the focus has shifted towards developing more efficient, atom-economical, and environmentally benign synthetic methods. These include catalytic reactions, microwave-assisted synthesis, and multi-component reactions.

Microwave-Assisted Synthesis

Microwave irradiation has been increasingly employed to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. rsc.orgnih.gov This technology has been successfully applied to the synthesis of cinnoline derivatives.

A notable example is the microwave-assisted, one-pot, multi-component synthesis of densely functionalized cinnolines from ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates, aromatic aldehydes, and nitromethane (B149229) in the presence of a base. nih.gov Another green approach describes a one-pot microwave-assisted synthesis of novel cinnoline derivatives inside natural sporopollenin (B1173437) microcapsules, which act as microreactors. nih.govrsc.org These methods highlight the potential of microwave technology to create complex cinnoline structures efficiently.

Table 2: Microwave-Assisted Synthesis of Cinnoline Derivatives

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates, aromatic aldehydes, nitromethane | Dioxane/piperidine, microwave heating | Densely functionalized cinnolines | nih.gov |

| Ethyl 5-cyano-4-methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, 1-nitro-2-phenylethylene | Piperidine, microwave heating in sporopollenin microcapsules | Tetrahydrocinnoline derivative | nih.govrsc.org |

| N-carbonyl aryldiazenes, trans-cyclooctene | Catalyst-free, microwave-assisted | Fused cinnoline derivatives | rsc.org |

Multi-Component Reaction (MCR) Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net This approach aligns with the principles of green chemistry by reducing the number of synthetic steps and waste generation.

Several MCRs have been developed for the synthesis of cinnoline derivatives. For example, a novel catalyst, diphenhydramine (B27) hydrochloride–CuCl, has been utilized for the synthesis of tetrahydrocinnolin-5(1H)-ones via a multicomponent reaction between dimedone, aromatic aldehydes, and aryl/alkyl hydrazines. acs.org Another MCR involves the reaction of phthalic anhydride, hydrazine (B178648) hydrate, dimedone, and various aldehydes to produce indazolo[1,2-b]phthalazine-triones, which are structurally related to cinnolines. researchgate.net Furthermore, a one-pot, three-component synthesis of 4-thioarylpyrroles has been reported, demonstrating the utility of MCRs in forming C-S bonds, a key step in synthesizing thiol derivatives. rsc.org While not directly for this compound, these MCRs showcase powerful strategies for building complex heterocyclic scaffolds that could be adapted for the target molecule.

Nucleophilic Substitution Reactions of Halogenated Cinnolines with Sulfides

A primary and effective method for the synthesis of this compound involves the nucleophilic aromatic substitution (S_NAr) of a halogen atom at the C4 position of the cinnoline ring with a sulfur nucleophile. mdpi.com This reaction is a cornerstone in forming the C-S bond in this class of compounds.

The general mechanism involves the attack of a sulfide reagent on the electron-deficient C4 carbon of a 4-halocinnoline, such as 4-chlorocinnoline or 4-bromocinnoline. The halogen atom, being a good leaving group, is subsequently displaced. researchgate.netchemguide.co.uk The choice of the sulfur nucleophile can vary, with reagents like sodium hydrosulfide (NaSH) being commonly employed to introduce the thiol (-SH) group directly. ontosight.ai

The reaction conditions, including solvent and temperature, are crucial for optimizing the yield and purity of the product. Polar aprotic solvents, such as dimethylformamide (DMF), are often used to facilitate the reaction. holzer-group.at The reactivity of the halogenated cinnoline is influenced by the nature of the halogen, with the order of leaving group ability typically being F > Cl > Br > I in S_NAr reactions. researchgate.netchemguide.co.uk

Research has demonstrated the versatility of this method. For instance, the reaction of 4-chlorocinnoline with sodium hydrosulfide provides a direct route to this compound. ontosight.ai Similarly, 4-bromo-6-arylcinnolines can undergo nucleophilic substitution with various sulfide reagents, highlighting the broad applicability of this methodology for creating diverse this compound derivatives. mdpi.com

Table 1: Nucleophilic Substitution for this compound Synthesis

| Halogenated Cinnoline | Sulfur Nucleophile | Product | Reference |

|---|---|---|---|

| 4-Chlorocinnoline | Sodium Hydrosulfide (NaSH) | This compound | ontosight.ai |

| 4-Bromo-6-arylcinnoline | Sulfides | 6-Aryl-cinnoline-4-thiol | mdpi.com |

Synthesis of Specific this compound Derivatives

Building upon the core structure of this compound, medicinal chemists have developed methods to synthesize specific derivatives with tailored properties. These syntheses often involve either modifying the cinnoline ring before introducing the thiol group or functionalizing the thiol group after its formation.

Formation of Substituted this compound Analogues

The synthesis of substituted this compound analogues allows for the exploration of structure-activity relationships. Substituents can be introduced onto the benzene portion of the cinnoline ring system. For example, the synthesis of 6-bromo-4-cinnolinethiol (B12935562) involves starting with a cinnoline derivative that already contains a bromine atom at the 6-position. ontosight.ai

The general strategy involves a multi-step process where the desired substituent is incorporated into an early precursor molecule, which is then cyclized to form the substituted cinnoline ring. Following the formation of the substituted 4-halocinnoline, the thiol group is introduced via nucleophilic substitution as described previously. ontosight.ai This approach allows for a wide range of functional groups to be present on the final molecule.

Table 2: Synthesis of a Substituted this compound Analogue

| Starting Material | Key Reaction Steps | Product | Reference |

|---|---|---|---|

| Substituted Cinnoline Precursor | 1. Cyclization to form substituted 4-halocinnoline 2. Nucleophilic substitution with a sulfide | Substituted this compound | ontosight.ai |

Preparation of Dithiolated Cinnoline Scaffolds, e.g., 4,6-Cinnolinedithiol (B12918667)

The synthesis of dithiolated cinnoline scaffolds, such as 4,6-cinnolinedithiol, introduces multiple reactive thiol groups onto the cinnoline core. The preparation of such compounds requires a strategy that allows for the introduction of sulfur at two distinct positions.

A plausible synthetic route would involve starting with a dihalogenated cinnoline, for example, 4,6-dichlorocinnoline (B3150008) or 4,6-dibromocinnoline. This dihalogenated precursor could then be subjected to a double nucleophilic substitution reaction with a suitable sulfur nucleophile, like sodium hydrosulfide, to yield the corresponding dithiol. The reaction conditions would need to be carefully controlled to ensure the substitution occurs at both positions.

While the direct synthesis of 4,6-cinnolinedithiol is not explicitly detailed in the provided search results, the synthesis of related structures like 4,6-dibromo-3-pentylcinnoline suggests that dihalogenated cinnolines are accessible intermediates. mdpi.com The subsequent reaction with a sulfide nucleophile would be a logical extension of established methodologies.

Table 3: Postulated Synthesis of 4,6-Cinnolinedithiol

| Postulated Starting Material | Postulated Reaction | Target Product |

|---|---|---|

| 4,6-Dihalocinnoline | Double nucleophilic substitution with a sulfide reagent (e.g., NaSH) | 4,6-Cinnolinedithiol |

Theoretical and Spectroscopic Investigations of Cinnoline 4 Thiol

Tautomeric Equilibria Analysis

Prototropic tautomerism in heteroaromatic compounds like cinnoline (B1195905) derivatives has been a topic of extensive research. holzer-group.at This phenomenon is critical as the specific tautomeric form can dictate the molecule's reactivity and interactions.

Early investigations using various spectroscopic methods concluded that cinnoline-4-thiol (4) predominantly exists not as the aromatic thiol, but as its corresponding cinnoline-4(1H)-thione tautomer (5) in solution. thieme-connect.de This preference for the thione form is a key characteristic of the compound's chemical nature. holzer-group.atresearchgate.netthieme-connect.deresearchgate.net More recent and detailed spectroscopic studies have confirmed these initial findings, establishing that in polar organic solvents like deuteriodimethyl sulfoxide (B87167) (DMSO-d6), this compound is present almost exclusively in the thione form. holzer-group.atresearchgate.net

Advanced, multi-nuclear NMR spectroscopy provides definitive evidence for the predominance of the thione tautomer in solution. holzer-group.at Detailed analyses of ¹H, ¹³C, and ¹⁵N NMR spectra for this compound in DMSO-d6 allow for unambiguous structural assignment. holzer-group.atresearchgate.netresearchgate.net

The key to the elucidation is the comparison of the NMR data of this compound with "fixed" derivatives, where the mobile proton is replaced by a group like methyl, preventing tautomerization. holzer-group.atresearchgate.net The ¹³C NMR spectrum is particularly revealing. The signal for the C-4 carbon in this compound appears at a chemical shift characteristic of a thione (C=S) group, not an aromatic carbon bearing a thiol group (=C-SH). holzer-group.at

Similarly, the ¹⁵N NMR chemical shifts provide clear confirmation. The nitrogen chemical shifts of this compound closely match those of N-methylated analogues, which are locked in the thione-like structure, and differ significantly from O- or S-methylated analogues that would mimic the aromatic hydroxy or thiol form. holzer-group.atresearchgate.net Specifically for this compound (which exists as the thione), the N-1 and N-2 chemical shifts are reported at δ -191.2 ppm and δ -62.4 ppm, respectively, in DMSO-d6. holzer-group.at This pattern is consistent with other cinnoline derivatives that exist in the non-aromatic, quinonoid-like form. holzer-group.at

| Compound | Form | C-4 | N-1 | N-2 |

|---|---|---|---|---|

| This compound | Thione | 186.7 | -191.2 | -62.4 |

| 1-Methylcinnolin-4(1H)-one (Reference) | Quinonoid | 169.8 | -194.2 | -64.2 |

Data for 1-Methylcinnolin-4(1H)-one is provided as a reference to illustrate the typical NMR values for a fixed quinonoid structure, as presented in the source literature for comparison.

While the specific single-crystal X-ray structure of the parent this compound has not been reported in the reviewed literature, the structures of closely related analogues have been determined. thieme-connect.de For instance, the crystal structure of 4-methylcinnoline (B75869) has been resolved, providing precise bond lengths and angles for the core cinnoline ring system. thieme-connect.de Furthermore, X-ray studies on other substituted cinnolines, such as 6-aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines, confirm the non-planar geometry that can arise from substitution, where the substituent ring lies out of the plane of the cinnoline core. mdpi.com The structural data from these analogues serve as a crucial benchmark for validating the geometric parameters used in and produced by computational models of the parent compound and its tautomers.

Experimental Elucidation via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 15N)

Computational Chemistry Studies

To complement experimental findings, computational chemistry offers powerful tools for investigating the intrinsic properties of molecules like this compound.

Density Functional Theory (DFT) is a robust computational method used to investigate the geometries and relative energies of tautomers. conicet.gov.armdpi.comruc.dk Calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(2d,2p), can be performed to optimize the molecular structures of both the thiol and thione forms of this compound. mdpi.com These calculations typically show that the cinnoline-4(1H)-thione tautomer is energetically more stable than the aromatic this compound form. This theoretical result aligns with and provides a thermodynamic basis for the experimental observation that the thione form predominates in solution. holzer-group.atresearchgate.net DFT is also essential for calculating theoretical NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments, a synergy that is crucial in the study of complex tautomeric systems. mdpi.comruc.dk

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized wavefunctions from DFT calculations into a more intuitive chemical picture of localized bonds, lone pairs, and orbital interactions. uni-muenchen.defaccts.de This method allows for a quantitative description of the Lewis structure of a molecule. wisc.edu

For the stable cinnoline-4(1H)-thione tautomer, NBO analysis would provide detailed insights into its electronic structure:

Bonding and Hybridization : It quantifies the composition of the bonds, such as the C=S double bond and the N-H single bond, in terms of the hybridization of the atomic orbitals involved.

Atomic Charges : It calculates the natural population analysis (NPA) charges on each atom, revealing the charge distribution across the molecule. ajol.info

This analysis provides a detailed electronic rationale for the observed structure and stability of this compound. ajol.info

Hirshfeld Surface Analysis for Intermolecular Interactions

A Hirshfeld surface analysis for this compound is not available in the reviewed literature. This type of analysis is instrumental in understanding the packing of molecules in a solid state by mapping and quantifying the various non-covalent intermolecular interactions.

Typically, a Hirshfeld analysis involves generating a unique surface for a molecule within a crystal structure. This surface is defined by points where the contribution of the molecule to the electron density is equal to the contribution from all other molecules. By analyzing the distances from this surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface, a two-dimensional "fingerprint plot" is created. This plot provides a quantitative summary of the different types of intermolecular contacts.

For a molecule like this compound, a hypothetical Hirshfeld analysis would be expected to reveal the relative contributions of several types of interactions, including:

H···H contacts: Typically representing a large portion of the surface due to the abundance of hydrogen atoms.

C···H/H···C contacts: Arising from interactions between the hydrogen atoms and the carbon atoms of the aromatic rings.

S···H/H···S contacts: Involving the thiol group, which could participate in hydrogen bonding.

N···H/H···N contacts: Involving the nitrogen atoms of the cinnoline ring system, which can act as hydrogen bond acceptors.

π···π stacking: Interactions between the aromatic rings of adjacent molecules.

The quantitative breakdown of these interactions would be presented in a data table, showing the percentage of the Hirshfeld surface area corresponding to each contact type. However, without experimental crystal structure data (a CIF file) and a subsequent computational analysis, generating such specific findings and data tables for this compound is not possible.

Chemical Reactivity and Reaction Mechanisms of Cinnoline 4 Thiol

Nucleophilic Reactivity of the Thiol Group

The thiol group (-SH) attached to the cinnoline (B1195905) ring is a key center of reactivity. ontosight.ai However, detailed spectroscopic studies, including 1H, 13C, and 15N NMR, have revealed that cinnoline-4-thiol exists predominantly in its thione tautomeric form, cinnolin-4(1H)-thione, particularly in polar solvents like deuteriodimethyl sulfoxide (B87167) (DMSO-d6). holzer-group.atthieme-connect.de This finding is critical as the reactivity is primarily that of a thione rather than an aromatic thiol. The thione form features a carbon-sulfur double bond (C=S), where the sulfur atom retains significant nucleophilic character.

The nucleophilicity of the sulfur atom in the thione tautomer is demonstrated in various reactions. The halogen atom at the C-4 position of 4-halocinnolines can be readily substituted by sulfur nucleophiles, such as sulfides, to yield this compound derivatives, highlighting the amenability of the C-4 position to nucleophilic attack and the stability of the resulting thione structure. researchgate.netmdpi.com The thiol group, or more accurately the thione, allows for a range of reactions, including nucleophilic substitutions and additions, making it a valuable handle for synthesizing more complex molecules. ontosight.ai

The table below summarizes key NMR data that substantiates the predominance of the cinnolin-4(1H)-one tautomer for the oxygen analogue, cinnolin-4-ol, providing a basis for understanding the similar behavior of the thiol derivative. The chemical shift of C-4 is particularly indicative of a C=X (where X=O or S) bond.

| Compound | Solvent | H-3 (ppm) | C-3 (ppm) | C-4 (ppm) | C-8a (ppm) | N-1 (ppm) | N-2 (ppm) |

| Cinnolin-4(1H)-one (1) | DMSO-d6 | 8.13 | 124.9 | 170.3 | 138.2 | -206.8 | -42.4 |

| 4-Methoxycinnoline (3) | DMSO-d6 | 8.87 | 129.6 | 151.9 | 150.3 | - | - |

| 1-Methylcinnolin-4(1H)-one (5) | DMSO-d6 | 8.24 | 125.7 | 170.1 | 138.1 | - | - |

| Data adapted from detailed NMR spectroscopic investigations. holzer-group.at |

Functional Group Interconversions from Thiol

The thiol/thione group of this compound is a versatile functional group that can be converted into various other functionalities, expanding the synthetic utility of the cinnoline scaffold. These transformations typically exploit the nucleophilic nature of the sulfur atom.

Common interconversions include:

S-Alkylation: The thione can be alkylated with alkyl halides to produce 4-(alkylthio)cinnolines (thioethers). This reaction proceeds via nucleophilic attack of the sulfur on the electrophilic carbon of the alkyl halide.

Formation of Thioglycosides: The reactivity of the thiol group allows for the synthesis of thioglycosides, which are of interest in medicinal chemistry. For instance, glucosides of the thio-analogue of 4-hydroxycinnoline have been synthesized. acs.org

Oxidation: The thiol group can be oxidized to form sulfonic acids or other sulfur oxides, though these reactions are less commonly reported for the cinnoline system compared to simpler thiols.

Conversion to Halides: While the conversion of a thiol to a halide is not a standard high-yield transformation, the reverse process—synthesizing the thiol from a 4-halocinnoline—is a primary synthetic route. researchgate.netmdpi.com

These interconversions are fundamental in modifying the properties of the cinnoline molecule for various applications. vanderbilt.eduimperial.ac.uk

Mechanistic Aspects of Cinnoline Ring Formation

The synthesis of the cinnoline ring system itself involves several named reactions and mechanistic pathways, which are essential for accessing precursors like 4-halocinnolines needed for the synthesis of this compound.

A prominent method for constructing the cinnoline core is the Richter cinnoline synthesis. wikipedia.org Modern variations of this reaction, often referred to as Richter-type cyclizations, provide efficient routes to substituted cinnolines. These reactions typically involve the cyclization of ortho-alkynyl-substituted phenyl precursors. spbu.ru

The key steps in a modern Richter-type cyclization are:

Diazotization: An o-(alkynyl)aniline is treated with a diazotizing agent to form an ortho-alkynylarenediazonium salt. Alternatively, a more stable ortho-alkynylaryltriazene can be used as the precursor. mdpi.comspbu.ruresearchgate.netnih.gov

Cyclization: The diazonium intermediate undergoes cyclization. The presence of a copper halide or hydrohalic acid facilitates the reaction, leading to the formation of a 4-halocinnoline. For example, treatment of an o-(1,3-butadiynyl)phenyltriazene with hydrobromic acid yields a 3-alkynyl-4-bromocinnoline. spbu.ruacs.org

Mechanism: While initially thought to proceed via the addition of the diazonium ion to the alkyne's triple bond, recent studies suggest the mechanism may involve an electrocyclization pathway. researchgate.net

This method is highly valuable as it directly installs a halogen atom at the C-4 position, which serves as a leaving group for subsequent nucleophilic substitution to introduce the thiol group. mdpi.com

The table below shows examples of 4-halocinnolines synthesized via Richter-type cyclizations.

| Precursor | Reagents | Product | Reference |

| o-(1,3-Butadiynyl)phenyltriazene | HBr, Acetone | 3-Alkynyl-4-bromocinnoline | spbu.ru |

| 2-Ethynyl-4-aryltriazenes | HBr or HCl | 4-Bromo-6-arylcinnolines | nih.gov |

Cinnoline derivatives can be synthesized through ring expansion reactions, offering an alternative to classical cyclization methods. One such example is the conversion of 1-aminoindoles into 1,4-dihydrocinnolines and subsequently to cinnolines under acidic conditions. oup.com More recently, electrochemical methods have been developed for synthesizing cinnoline derivatives through processes involving radical cyclization and migration. rsc.org

Rearrangements involving cinnoline intermediates have also been observed. For instance, the reaction of 4-(oxiran-2-ylmethoxy)cinnoline with isopropylamine (B41738) was expected to yield a propranolol (B1214883) analogue. Instead, a rearranged isomer was formed through the nucleophilic attack of the newly introduced amino nitrogen at the C-4 position of the cinnoline ring, displacing the alkoxy group. holzer-group.at Such rearrangements highlight the electrophilic nature of the C-4 position in certain cinnoline derivatives.

The thiol-ene reaction, or alkene hydrothiolation, is a powerful click chemistry reaction that involves the addition of a thiol (R-SH) across a carbon-carbon double bond (an ene). wikipedia.org The reaction typically proceeds via a free-radical mechanism, initiated by light or a radical initiator, and results in an anti-Markovnikov addition of the thiol to the alkene. wikipedia.orgacsgcipr.org

The mechanism involves three main steps:

Initiation: A thiyl radical (RS•) is generated from the thiol.

Propagation: The thiyl radical adds to the alkene, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical to continue the chain reaction.

Termination: Two radicals combine.

While no specific examples of thiol-ene additions involving this compound are prominently documented in the searched literature, this reaction represents a potential method for functionalization. For example, a cinnoline derivative bearing an alkene substituent could be functionalized by reaction with a thiol. Conversely, this compound itself could theoretically be added to various alkenes to form diverse 4-(alkylthio)cinnoline derivatives. rsc.orgresearchgate.net The hydrothiolation of an unsaturated uronate has been shown to be an effective method for synthesizing thiol-containing furanosidic derivatives, demonstrating the reaction's utility in complex molecule synthesis. rsc.org

Applications in Medicinal Chemistry and Biological Activity of Cinnoline 4 Thiol Derivatives

Antimicrobial and Antibacterial Agents

Cinnoline (B1195905) derivatives have been widely investigated as antimicrobial agents. mdpi.com The core structure is an isosteric relative of quinoline (B57606), a key component in many antibiotics. wjpsonline.com Research has focused on synthesizing and evaluating various cinnoline derivatives for their efficacy against a range of microbial pathogens. ijper.org

Activity against Gram-Positive and Gram-Negative Bacterial Strains

Numerous studies have demonstrated the efficacy of cinnoline derivatives against both Gram-positive and Gram-negative bacteria. bioline.org.br

A series of pyrazolo[4,3-c]cinnoline derivatives were synthesized and evaluated for their antibacterial properties. nih.gov One compound in this series displayed significant activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, as well as the Gram-positive bacterium Staphylococcus aureus. nih.gov Further research on this class of compounds found that those with electron-withdrawing substituents (e.g., 4-nitro or 2,4-dichloro) on the benzoyl group showed notable activity against E. coli, P. aeruginosa, and S. aureus. mdpi.com Another study identified a pyrazolo[4,3-c]cinnoline derivative as a potent dual anti-inflammatory and antibacterial agent, with significant activity against all three aforementioned bacterial strains. mdpi.com

Cinnoline sulphonamide derivatives have also shown considerable antibacterial potential. bioline.org.br In one study, certain halogenated sulphonamide derivatives of cinnoline exhibited high antibacterial activity, with zones of inhibition ranging from 17-22 mm against various bacterial strains. ijper.org

Other research has focused on 4-aminocinnoline-3-carboxamide (B1596795) derivatives . ijper.org These compounds were tested against a panel of bacteria, and sulphonamide derivatives, in particular, showed high activity. ijper.org Additionally, certain cinnoline-based Mannich bases demonstrated antibacterial activity with a larger zone of inhibition than the standard drug streptomycin (B1217042) against S. aureus and E. coli. mdpi.com

Interactive Table 1: Antibacterial Activity of Selected Cinnoline Derivatives

| Derivative Class | Bacterial Strain(s) | Observed Activity/Finding | Citation(s) |

|---|---|---|---|

| Pyrazolo[4,3-c]cinnoline | E. coli (G-), P. aeruginosa (G-), S. aureus (G+) | One derivative showed significant activity against all three strains. | nih.gov |

| Pyrazolo[4,3-c]cinnoline | E. coli (G-), P. aeruginosa (G-), S. aureus (G+) | Derivatives with electron-withdrawing groups exhibited significant activity. | mdpi.com |

| Cinnoline Sulphonamides | Gram-positive & Gram-negative bacteria | Halogenated derivatives showed high activity (17-22 mm zone of inhibition). | ijper.org |

| Cinnoline Mannich Bases | S. aureus (G+), E. coli (G-) | Larger zone of inhibition compared to streptomycin. | mdpi.com |

| Thiazinothieno Cinnolines | E. coli, S. aureus, B. subtilis, K. pneumoniae | Compounds demonstrated antimicrobial efficacy. | ijper.org |

(G-): Gram-negative, (G+): Gram-positive

Antifungal Properties

The antifungal potential of cinnoline derivatives has been a key area of investigation. pnrjournal.com Various synthesized compounds have been screened for activity against pathogenic fungi. bioline.org.br

In a study evaluating cinnoline sulphonamide derivatives , several compounds (specifically 7c, 7g, and 7h) displayed good antifungal activity against Candida albicans and Aspergillus niger. bioline.org.br Other compounds in the same series showed moderate to good activity compared to the standard drug Griseofulvin. bioline.org.br

Research into pyrazole-based cinnoline derivatives also revealed significant antifungal properties. researchgate.net One particular compound, 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide, was identified as the most potent, with promising activity against various pathogenic fungi. researchgate.net

Furthermore, the screening of 1,3,4-oxadiazole derivatives fused with cinnoline showed that some of the synthesized compounds displayed very good antifungal activity. wjpsonline.com

Interactive Table 2: Antifungal Activity of Selected Cinnoline Derivatives

| Derivative Class | Fungal Strain(s) | Observed Activity/Finding | Citation(s) |

|---|---|---|---|

| Cinnoline Sulphonamides | C. albicans, A. niger | Certain derivatives showed good antifungal activity. | bioline.org.br |

| Pyrazole-based Cinnolines | Various pathogenic fungi | A specific derivative was found to be the most potent in the series. | researchgate.net |

| 1,3,4-Oxadiazolo Cinnolines | Pathogenic microbes | Some compounds exhibited very good antifungal activity. | wjpsonline.com |

| Thienopyridazine derivatives | A. fumigatus, C. albicans | Target products demonstrated potential antifungal activities. | pnrjournal.com |

Antimalarial Activity

The quest for new antimalarial drugs has led researchers to explore cinnoline-based compounds. ijbpas.com Early research into 4-aminocinnoline derivatives showed that some of them possessed significant activity, drawing comparisons to chloroquine (B1663885) analogs. innovativejournal.in

More recent studies on pyrazole-based cinnoline derivatives have also yielded promising results. ijbpas.com The compound 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide, which showed potent antifungal activity, was also found to be active against the protozoan parasite Plasmodium falciparum, the causative agent of malaria. researchgate.net Another cinnoline derivative, identified as NEU-1017, displayed potent proliferation inhibition against P. falciparum with a half-maximal effective concentration (EC₅₀) value of 0.003 µM. mdpi.com

Anti-inflammatory and Analgesic Properties

Cinnoline derivatives have been developed as potential anti-inflammatory and analgesic agents. researchgate.net Research has shown that specific structural features can enhance these activities.

A study on pyrazolo[4,3-c]cinnoline derivatives found that compounds with an electron-donating group on the benzoyl ring had higher anti-inflammatory activity than those with electron-withdrawing groups. mdpi.com It was also noted that cinnolines bearing a pyrazoline ring and having electron-donating functional groups (like methoxyl and hydroxyl) on the phenyl moiety exhibited the highest anti-inflammatory activity. mdpi.com The anti-inflammatory activity of these compounds, evaluated by the carrageenan-induced rat paw edema method, showed a percentage of inhibition ranging from 3.49% to 58.20%. pnrjournal.com Specifically, compounds designated as 5a and 5d showed good anti-inflammatory activity with inhibition percentages of 58.50% and 55.22%, respectively. pnrjournal.com

A cinnoline fused Mannich base with a large hydrophobic diphenyl substituent was reported to exhibit higher analgesic activity compared to diclofenac (B195802) at certain time points. mdpi.com This same compound also produced anti-inflammatory activity comparable to celecoxib. mdpi.com

Anticancer and Antitumor Research

The cinnoline scaffold is a privileged structure utilized in the design of potential anticancer agents. pnrjournal.comijper.org Derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. nih.gov

Apoptosis Induction Mechanisms

Inducing apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. mdpi.com Research has shown that certain cinnoline derivatives can trigger this process in cancer cells.

One study designed and synthesized eighteen novel cinnoline derivatives , screening them for cytotoxic activity against human breast cancer cells (MCF-7). nih.gov A promising compound from this series, which incorporated a triazepinocinnoline ring system, demonstrated outstanding cytotoxic activity against MCF-7 cells (IC₅₀ of 0.049 µM) and was found to induce apoptosis. nih.gov The investigation also included observing the cell cycle profiles of the most biologically active compounds. nih.gov While not cinnoline-based, a study on related 4-thioalkylquinoline derivatives provides insight into the potential mechanisms for thiol-containing heterocycles. mdpi.com These compounds were found to induce apoptosis and inhibit DNA and RNA synthesis in cancer cell lines. mdpi.com Another study on 4-anilinoquinolinylchalcone derivatives found that the lead compound caused apoptosis of breast cancer cells and triggered ROS-dependent activation of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade. mdpi.comnih.gov

Interactive Table 3: Anticancer Activity and Apoptosis Induction by Heterocyclic Derivatives

| Derivative Class | Cancer Cell Line(s) | Key Finding | Citation(s) |

|---|---|---|---|

| Triazepinocinnoline | MCF-7 (Breast) | Outstanding cytotoxic activity (IC₅₀ = 0.049 µM) and apoptosis induction. | nih.gov |

| 4-Thioalkylquinoline | CCRF-CEM (Leukemia) | Induction of apoptosis and inhibition of DNA/RNA synthesis. | mdpi.com |

| 4-Anilinoquinolinylchalcone | MDA-MB-231 (Breast) | Induces apoptosis and triggers ROS-dependent caspase 3/7 activation. | mdpi.comnih.gov |

Enzyme Inhibition Studies

Cinnoline derivatives have been investigated as inhibitors of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory disorders. mdpi.comnih.gov The inhibition of HNE's proteolytic activity is a promising therapeutic strategy for diseases characterized by its excessive activity. nih.gov

A series of HNE inhibitors based on a cinnoline scaffold has been synthesized and evaluated. nih.gov These compounds were found to be reversible competitive inhibitors of HNE. nih.govnih.govtandfonline.com While they exhibited lower potency compared to previously reported N-benzoylindazoles, they demonstrated increased stability in aqueous solutions. nih.govnih.govtandfonline.com One of the most potent compounds from this series, designated as 18a, struck a good balance between HNE inhibitory activity, with an IC50 value of 56 nM, and chemical stability, with a half-life of 114 minutes. nih.govnih.govtandfonline.com

Molecular docking studies have provided insights into the mechanism of inhibition. These studies revealed two main types of HNE inhibitors among the cinnoline derivatives. The first type includes molecules with a cinnolin-4(1H)-one scaffold, where the amido moiety is attacked by the hydroxyl group of Ser195 in the HNE binding site. nih.govnih.govtandfonline.com The second type consists of cinnoline derivatives that have an ester function at the C-4 position, which serves as the point of attack for Ser195. nih.govnih.govtandfonline.com

HNE Inhibitory Activity of Cinnoline Derivatives

| Compound | IC50 (nM) | Inhibition Type |

| Compound 18a | 56 | Reversible Competitive |

| Cinnoline derivative 33 | Potent Inhibitor | Reversible Competitive |

| Cinnoline derivative 34 | Potent Inhibitor | Reversible Competitive |

Cinnoline derivatives have been identified as inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate intracellular levels of cyclic nucleotides. mdpi.com Specifically, derivatives have shown activity against PDE4 and PDE10A. mdpi.comnih.govnih.gov

Certain cinnoline derivatives have been reported as inhibitors of phosphodiesterase 4 (PDE4). mdpi.comnih.gov PDE4 is a key enzyme in inflammatory cells, and its inhibition can lead to a reduction in inflammatory mediators, making PDE4 inhibitors potential therapeutic agents for conditions like chronic obstructive pulmonary disease (COPD) and asthma. nih.gov

A significant amount of research has focused on 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines as novel and potent inhibitors of phosphodiesterase 10A (PDE10A). mdpi.comnih.gov PDE10A is highly expressed in the brain, and its inhibitors are being investigated for the treatment of schizophrenia and other neurological disorders. scinews.uz One selective PDE10A inhibitor, compound 41, demonstrated efficacy in a rodent model of schizophrenia and showed good metabolic stability in rats. mdpi.com Further studies on compounds 41 and 42 revealed high in vitro potency for PDE10A, with IC50 values of 1.52 ± 0.18 nM and 2.86 ± 0.10 nM, respectively, and over 1000-fold selectivity against other PDE isoforms like PDE3A/B and PDE4A/B. mdpi.comnih.gov Optimization of these structures led to the discovery of compounds with improved selectivity against PDE3, while maintaining their potent PDE10A inhibitory activity. mdpi.comnih.gov

PDE10A Inhibitory Activity of Cinnoline Derivatives

| Compound | Target | IC50 (nM) | Selectivity |

| Compound 41 | PDE10A | 1.52 ± 0.18 | >1000-fold over PDE3A/B & PDE4A/B |

| Compound 42 | PDE10A | 2.86 ± 0.10 | >1000-fold over PDE3A/B & PDE4A/B |

| Compound 13a | PDE10A | 18.4 | - |

| Compound 13c | PDE10A | 14 | - |

| Compound 26a | PDE10A | 1.52 ± 0.18 | >1000-fold over PDE3A/B & PDE4A/B |

| Compound 26b | PDE10A | 2.86 ± 0.10 | >1000-fold over PDE3A/B & PDE4A/B |

| Compound 33c | PDE10A | 3.73 ± 0.60 | >1000-fold over PDE3A/B & PDE4A/B |

Cinnoline derivatives have been explored for their ability to inhibit the aldose reductase (ALR2) enzyme. researchgate.netnih.gov This enzyme is a key component of the polyol pathway, and its inhibition is considered a therapeutic approach for managing diabetic complications.

A novel series of tetrahydrothieno[2,3-h]cinnolinone derivatives were synthesized and evaluated in vitro for their ALR2 inhibitory activity. nih.gov Among the synthesized compounds, two derivatives, 2e and 2j, demonstrated remarkable inhibitory effects with IC50 values of 7.6 µM and 18 µM, respectively. nih.gov These compounds feature a thienocinnolinone template linked to a carboxylic function through a pentamethylene spacer, which represents a valid pharmacophore for aldose reductase inhibition. nih.gov

In another study, three series of tricyclic pyridazinones, which include condensed cinnoline derivatives, were synthesized and tested for their ability to inhibit ALR2. researchgate.net The most effective compounds in this series exhibited IC50 values in the range of 6 to 13 µM. researchgate.net Further research on benzo[h]cinnolinone carboxylic acids, variously substituted, also aimed to define the structure-activity relationships for this class of ALR2 inhibitors. nih.gov The potency of these compounds was found to be highly dependent on the substituents on the benzo[h]cinnolinone nucleus. nih.gov

Aldose Reductase (ALR2) Inhibitory Activity of Cinnoline Derivatives

| Derivative Class | Compound | IC50 (µM) |

| Tetrahydrothieno[2,3-h]cinnolinone | 2e | 7.6 |

| Tetrahydrothieno[2,3-h]cinnolinone | 2j | 18 |

| Tricyclic Pyridazinone (Condensed Cinnoline) | Most Effective Compounds | 6 - 13 |

The tautomeric properties of cinnolin-4-thiol have been a subject of study, alongside its oxygen and nitrogen analogs, cinnolin-4-ol and cinnolin-4-amine. acs.org Research into sulfur-containing heterocyclic compounds, such as those with a free thiol or thioether group, has indicated that these functionalities can be crucial for their biological activity, including anti-proliferative potential. sci-hub.se The introduction of sulfur into natural products is often accomplished through various enzymatic pathways. acs.org In many cases, persulfidic sulfur (R–S–SH) and thiocarboxylate groups on sulfur-donor proteins are the primary sources of ionic sulfur for these biosynthetic processes. acs.org

While direct studies on the metabolism of cinnoline-4-thiol are not extensively detailed, research on related compounds provides context. For instance, the metabolism of cinnoline itself has been shown to produce N-oxidation products by microorganisms like Cunninghamella elegans and Aspergillus niger. zenodo.org The synthesis of 4-halocinnolines and their subsequent reaction with nucleophilic reagents, including sulfides, allows for the creation of various sulfur-containing cinnoline derivatives. mdpi.com This synthetic flexibility enables the exploration of structure-activity relationships related to the sulfur-containing moiety.

Cinnoline derivatives have been shown to possess a range of activities affecting the central nervous system (CNS). researchgate.netthepharmajournal.com These activities include sedative, neuroleptic, anticonvulsive, analgesic, and antiserotoninergic effects. researchgate.netresearchgate.net

Studies on 4-oxo-1,2,3,4-tetrahydro-2-cinnoline acetic acids and 4-olate-2-cinnolinium acetic acids revealed that some of these compounds exhibit sedative and neuroleptic activity. researchgate.net In a separate investigation, a series of 4-aminocinnoline-3-carboxamides were synthesized and tested for their effects on the CNS. researchgate.net Pharmacological screening of these amides indicated that most of them had a sedative action. researchgate.net They also displayed anticonvulsive, analgesic, and antiserotoninergic activity, leading to the suggestion that they may act as atypical neuroleptics. researchgate.net

Furthermore, certain hydrogenated cinnoline derivatives have been reported to exert antiserotoninergic activity. researchgate.net However, not all cinnoline derivatives show significant CNS effects. For example, unsubstituted 4-aminocinnoline-3-carboxylic acids were found to have no effect on the central nervous system, while derivatives with chloro, fluoro, or methyl substituents in the aromatic ring possessed weak neuroleptic and sedative properties. researchgate.net The penetration of the CNS is a critical factor for activity; some 4-aminocinnoline-3-carboxamide derivatives have been noted for their excellent CNS penetration, although they were not pursued due to other factors like kinase specificity. mdpi.com

Aldose Reductase Enzyme Inhibition

Agricultural Applications (e.g., Herbicides, Fungicides, Pollen Suppressants)

The cinnoline scaffold has been identified as a promising pharmacophore not only in medicine but also in the agricultural sector. ijper.org Derivatives of cinnoline have been investigated for various agrochemical applications, demonstrating their potential as herbicides, fungicides, and pollen suppressants. ijper.orgresearchgate.net Research has focused on the synthesis and evaluation of substituted cinnoline analogues to develop new agents for crop protection and management. researchgate.net

Herbicidal Activity

Cinnoline derivatives have been explored for their potential to control unwanted plant growth. researchgate.net Specific structural modifications of the cinnoline ring have yielded compounds with notable herbicidal properties. For instance, N-oxides of cinnoline-4-carboxylates have been patented as herbicides. researchgate.net Another group of derivatives, the 4-(hydroxyimino-methyl)cinnoline oxides, have also been identified for their use in controlling undesirable plants. researchgate.net

Research has also shown that phenoxy-substituted cinnoline derivatives are effective against specific weeds. researchgate.net In one study, certain compounds in this class demonstrated complete control of barnyard grass. researchgate.net A 2023 patent describes a class of herbicidal cinnoline derivatives intended for controlling weeds in crops of useful plants. justia.com

Table 1: Examples of Cinnoline Derivatives with Herbicidal Activity

| Derivative Class | Specific Example/Structure | Target/Activity | Reference |

| N-Oxides of Cinnoline-4-carboxylates | Compound 30 (as per ref. researchgate.net) | Patented as herbicides | researchgate.net |

| Cinnoline Oxide Derivatives | 4-(hydroxyimino-methyl)cinnoline oxide (Compound 29 as per ref. researchgate.net) | Control of unwanted plants | researchgate.net |

| Phenoxy Substituted Cinnolines | Compound 38 (as per ref. researchgate.net) | Complete control of barnyard grass | researchgate.net |

Fungicidal Activity

The potential of cinnoline derivatives as antifungal agents in agriculture has also been a subject of investigation. researchgate.net Researchers have synthesized and tested various analogues for their efficacy against pathogenic fungi. As an example, 4-hydroxy-3-phenyl-6-trifluoromethylcinnoline was specifically prepared as an agrochemical fungicide. researchgate.net

In other research, the antifungal properties of 6-aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines were evaluated. mdpi.com These compounds were tested against Saccharomyces cerevisiae; however, the study found that the tested triazolylcinnolines were inactive against this particular fungus. mdpi.com This finding is crucial as it helps in defining the structure-activity relationship for the antifungal potential of cinnoline derivatives.

Table 2: Research Findings on Fungicidal Activity of Cinnoline Derivatives

| Derivative Class | Specific Example/Structure | Target Fungus | Finding | Reference |

| Hydroxycinnolines | 4-hydroxy-3-phenyl-6-trifluoromethylcinnoline (Compound 42 as per ref. researchgate.net) | Not specified | Prepared as an agrochemical fungicide | researchgate.net |

| Triazolylcinnolines | 6-aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines | Saccharomyces cerevisiae | Inactive | mdpi.com |

Pollen Suppressants

Cinnoline derivatives have emerged as a significant class of chemical hybridizing agents, particularly for inducing male sterility in plants to facilitate the production of hybrid seeds. Substituted analogues of 1,4-dihydro-4-oxo-1-phenyl-cinnoline-3-carboxylic acid have been identified as a new class of pollen suppressant agents for wheat (Triticum aestivum L.). ijper.org

Similarly, studies on 4-oxocinnoline-3-carboxylic acids have confirmed their pollen suppressant activity. researchgate.net Patents have also been filed for 5-oxy-substituted cinnoline derivatives for use as pollen suppressants in dicotyledon plants. google.com This application is crucial for developing hybrid varieties with improved yield and other desirable traits.

Table 3: Cinnoline Derivatives as Pollen Suppressants

| Derivative Class | Specific Example/Structure | Target Plant | Reference |

| Phenyl-substituted Oxocinnolines | Substituted 1,4-dihydro-4-oxo-1-phenyl-cinnoline-3-carboxylic acid analogues | Wheat (Triticum aestivum L.) | ijper.org |

| Oxocinnoline Carboxylic Acids | 4-oxocinnoline-3-carboxylic acids (Compound 28 as per ref. researchgate.net) | Not specified | researchgate.net |

| Oxy-substituted Cinnolines | 5-oxy-substituted cinnoline | Dicotyledon plants | google.com |

Cinnoline 4 Thiol in Materials Science and Supramolecular Chemistry

Coordination Chemistry and Metal Complexation

The presence of both a sulfur atom in the thiol group and nitrogen atoms within the cinnoline (B1195905) ring makes cinnoline-4-thiol and its derivatives excellent ligands for coordinating with metal ions. ontosight.aiontosight.ai This ability to form stable metal complexes is a cornerstone of its application in various scientific fields.

Ligand Properties of this compound and its Derivatives

This compound exhibits potent ligand properties due to its capacity for chelation and the formation of strong metal-ligand bonds. The thiol group provides a soft donor site, while the nitrogen atoms of the cinnoline ring act as additional coordination points. This multidentate nature allows for the formation of stable, often colorful, complexes with a wide range of transition metals.

The electronic properties of the cinnoline ring, which possesses electron-donating capabilities, further enhance its effectiveness as a ligand. ontosight.ai The tautomeric nature of related thioamides, which can exist in thione and thiol forms, also influences their coordination behavior, with the thiol form often promoting a cis-position in the coordination sphere of metal complexes. ucj.org.ua

| Compound Name | Molecular Formula | Key Ligating Atoms |

| This compound | C8H6N2S | S, N |

| 4,6-Cinnolinedithiol (B12918667) | C8H6N2S2 | S, S, N, N |

Investigation of Metal Complexes for Catalytic Applications

The metal complexes derived from this compound and its analogs have been a subject of investigation for their catalytic potential. The unique electronic and steric environment provided by the cinnoline ligand can influence the reactivity of the coordinated metal center, making these complexes candidates for various catalytic transformations.

Research has explored the use of metal complexes of similar heterocyclic thiols in catalysis. For instance, metal complexes of 4,6-cinnolinedithiol have been studied for their catalytic properties in organic synthesis. ontosight.ai The development of novel ligand systems is crucial in homogeneous catalysis, with the aim of creating catalysts for reactions like olefin polymerization, metathesis, hydroamination, and hydrosilylation. tu-braunschweig.de The versatility of this compound in forming metal complexes suggests its potential for applications in these and other catalytic processes. ontosight.ai

Electrochemical Applications

The electrochemical properties of this compound and its derivatives, particularly their ability to interact with metal surfaces and participate in redox reactions, have led to their exploration in the development of electrochemical sensors and devices. ontosight.ai

Role in Electrochemical Sensors and Devices

The thiol group in this compound allows for its self-assembly on metal surfaces, such as gold, forming organized monolayers. researchgate.net This property is fundamental to the construction of electrochemical sensors. By modifying an electrode surface with this compound, a specific recognition layer can be created.

These modified electrodes can be used for the sensitive and selective detection of various analytes. For example, the interaction of the cinnoline moiety with specific ions or molecules can lead to a measurable change in the electrochemical signal, such as a shift in potential or a change in current. The development of electrochemical sensors based on thiol-modified electrodes is an active area of research, with applications in detecting everything from metal ions to biological molecules like DNA. ontosight.ainih.govrsc.org The formation of a multilayer nanofilm of 2-benzo[c]cinnoline on a gold surface via electrochemical reduction has been demonstrated, highlighting the potential for creating robust sensing interfaces. researchgate.net

Advanced Materials Development

The incorporation of this compound into larger molecular structures and materials is a promising avenue for the development of advanced materials with tailored properties.

Incorporation into Polymers and Conductive Materials

The reactivity of the thiol group allows for the integration of this compound into polymer chains. Thiol-ene "click" chemistry, a highly efficient and versatile reaction, provides a method for functionalizing polymers with molecules like this compound. nih.govmdpi.com This can be used to create side-chain functionalized polymers with specific properties.

By incorporating the cinnoline unit, it is possible to confer properties such as conductivity, responsiveness to stimuli, or metal-chelating abilities to the polymer. ontosight.ai For example, the incorporation of similar sulfur-containing heterocycles into polymers has been shown to be an effective strategy for creating soluble and conductive materials. nih.gov The development of functional conducting polymers through these methods opens up possibilities for their use in a wide range of applications, including organic electronics and sensor technology. ontosight.ainih.gov

Application in Organic Field-Effect Transistors (OFETs)

The inherent electronic characteristics of the cinnoline scaffold make it a promising component for organic electronic devices. Cinnoline derivatives have been identified for their potential in developing n-channel (electron-transporting) semiconductors, a critical component in organic electronics. acs.org The incorporation of electron-withdrawing groups, such as the benzo[c]cinnoline (B3424390) moiety, into polymer backbones has been shown to enhance electron affinity and improve the oxidative stability of the resulting materials. rsc.org

Research into polymers containing benzo[c]cinnoline has demonstrated their successful application in bottom-gate, top-contact OFETs. rsc.orgresearchgate.net One such polymer exhibited stable n-channel behavior under ambient conditions, a significant achievement for air-stable organic semiconductors. rsc.org While research has often focused on broader cinnoline structures, the principles underscore the potential of specifically functionalized derivatives like this compound in this field. researchgate.net The broader benzo[c]cinnoline framework is a recognized building block for functional materials used in OFETs. acs.org

Table 1: Performance of Cinnoline-Based Derivatives in OFETs

| Polymer/Compound | Key Structural Feature | OFET Performance Metric | Observed Value | Reference |

|---|---|---|---|---|

| P50 | MEH-PPV/benzo[c]cinnolinevinylene alternating segments | Electron Mobility (μ) | 7.8 × 10⁻³ cm² V⁻¹ s⁻¹ | rsc.org |

| P50 | MEH-PPV/benzo[c]cinnolinevinylene alternating segments | On/Off Ratio | > 10⁴ | rsc.org |

| P50 | MEH-PPV/benzo[c]cinnolinevinylene alternating segments | Stability | Air-stable for up to 30 days | rsc.org |

| BZCTVT | Benzo[c]cinnoline (BZC) acceptor and thiophene-vinylene-thiophene (TVT) donor | Semiconducting Behavior | Evaluated for OFET applications | researchgate.net |

Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry, which involves molecular systems held together by non-covalent bonds, is a field where this compound's specific functionalities are of interest. wikipedia.org Host-guest chemistry, a central concept in this field, relies on the precise molecular recognition between a larger "host" molecule and a smaller "guest." wikipedia.orgthno.orgnitschkegroup-cambridge.com

The thiol group of this compound and the nitrogen atoms in the cinnoline ring are excellent candidates for acting as ligands in the formation of coordination complexes and metal-organic supramolecular assemblies. ontosight.aiontosight.ai The ability of the thiol group to form bonds with metals opens possibilities for constructing intricate structures like coordination cages. ontosight.ai While direct examples of this compound in host-guest complexes are still emerging, related N-heterocyclic compounds like quinoline (B57606) derivatives have been successfully used to create metallo-supramolecular assemblies that are responsive to specific metal ions, such as Zn²⁺. mdpi.com These assemblies can form complex polymeric arrays, demonstrating the potential for creating advanced, functional materials. mdpi.com The versatility of the cinnoline scaffold suggests its utility in forming various supramolecular structures, including those based on host-guest interactions. google.comdntb.gov.uaacs.org

Fluorogenic and Fluorochromic Probes

Cinnoline derivatives have emerged as a significant class of compounds for the development of fluorescent probes. A fluorogenic probe is a molecule that exhibits a significant increase in fluorescence intensity in response to a specific chemical event or environmental change. mdpi.comacs.org

Development of Environment-Sensitive Probes

A notable development in this area is a fluorogenic and fluorochromic probe system based on the transformation of a weakly fluorescent 4-azidocinnoline derivative to a highly fluorescent cinnoline-4-amine. mdpi.comnih.gov This system is particularly sensitive to the polarity of its environment. mdpi.comdntb.gov.ua

The fluorescence of the resulting 6-(4-cyanophenyl)cinnoline-4-amine is strongly influenced by the solvent. mdpi.comnih.gov The most dramatic increase in fluorescence (fluorogenic effect) is observed in polar, protic solvents, especially water. mdpi.comdntb.gov.ua This pronounced effect in aqueous media is attributed to a combination of two mechanisms:

Aggregation-Induced Emission (AIE): The molecule becomes more emissive upon forming aggregates in a poor solvent. mdpi.comnih.gov

Excited State Intermolecular Proton Transfer (ESPT): Protons from the solvent interact with the excited state of the molecule, enhancing fluorescence. mdpi.comnih.govdntb.gov.ua

This dual-mechanism sensitivity makes the cinnoline-4-amine system a sophisticated environment-sensitive probe. mdpi.comnih.gov The underlying principles of environmental sensitivity demonstrated by the cinnoline-4-amine are highly relevant to this compound, as the core fluorophore and its interaction with the environment are key. The amino group is recognized as a versatile functional group for creating fluorescent probes that respond to changes in polarity, pH, and viscosity. tandfonline.com

Table 2: Photophysical Properties of 6-(4-cyanophenyl)cinnoline-4-amine in Various Solvents

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|---|

| Toluene | 391 | 448 | 57 | 0.43 | mdpi.com |

| Dioxane | 393 | 474 | 81 | 0.56 | mdpi.com |

| THF | 395 | 490 | 95 | 0.48 | mdpi.com |

| Acetonitrile | 394 | 524 | 130 | 0.20 | mdpi.com |

| Ethanol | 396 | 550 | 154 | 0.08 | mdpi.com |

| Water | 405 | 550 | 145 | 0.14 | mdpi.com |

Applications in Bioimaging and Cellular Studies

The unique properties of cinnoline-based fluorogenic probes make them suitable for biological imaging. The transformation of a non-fluorescent precursor to a highly fluorescent product provides a "turn-on" signal that is ideal for detecting specific activities or environments within living cells with minimal background fluorescence. acs.orgmdpi.com

The 4-azidocinnoline to cinnoline-4-amine probe system has been successfully tested for bioimaging applications. mdpi.comnih.gov Researchers used the HepG2 human liver cancer cell line to demonstrate that the weakly fluorescent azide (B81097) precursor can penetrate the cell membrane. mdpi.comnih.gov Once inside the cell, the azide is reduced to the corresponding highly fluorescent amine, allowing for clear visualization. mdpi.comdntb.gov.ua This intracellular transformation was confirmed using multiple analytical techniques:

Fluorescent Microscopy: Provided visual evidence of increased fluorescence within the cells treated with the azide probe. mdpi.comnih.gov

Flow Cytometry: Quantified the increase in the fluorescent cell population. mdpi.comnih.gov

HPLC Analysis: Confirmed the presence of the fluorescent amine in cell lysates. mdpi.comnih.gov

These results confirm the potential of this cinnoline-based system for use in various biological and analytical applications in aqueous environments, including cellular studies. mdpi.comnih.govdntb.gov.ua Other studies have also shown that azide-based probes can be used to image hypoxia in different cancer cell lines, including HepG2, further highlighting the utility of this chemical transformation in cellular imaging. acs.orgsciengine.com

Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

¹H NMR Spectroscopy: The proton NMR spectrum of cinnoline-4-thiol in DMSO-d₆ displays characteristic signals for the protons of the cinnoline (B1195905) ring system. The chemical shifts provide insights into the electronic distribution within the molecule. For instance, the chemical shift of the H-3 proton is a key indicator of the tautomeric equilibrium. holzer-group.at

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is particularly informative for determining the tautomeric state. The chemical shift of the C-4 carbon is a critical diagnostic marker. holzer-group.at In the thione form, this carbon exhibits a chemical shift that is significantly different from what would be expected for a carbon bearing a thiol group (=C-SH). holzer-group.at This observation, when compared to model compounds, strongly supports the predominance of the cinnoline-4(1H)-thione structure in solution. holzer-group.atholzer-group.at

¹⁵N NMR Spectroscopy: ¹⁵N NMR provides direct information about the nitrogen atoms within the cinnoline ring. The chemical shifts of N-1 and N-2 are sensitive to their hybridization and chemical environment, offering unambiguous evidence for the location of the proton in the tautomeric form. holzer-group.at In DMSO-d₆ solution, the observed ¹⁵N chemical shifts for this compound are consistent with the cinnoline-4(1H)-thione structure, with the N-1 signal appearing at approximately -191.2 ppm and the N-2 signal at -62.4 ppm. holzer-group.at The use of techniques like the gradient selected, sensitivity-enhanced HMBC sequence has been instrumental in obtaining high-quality ¹⁵N NMR data for cinnoline derivatives. holzer-group.at

Detailed analysis of coupling constants and the application of two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), further solidify the structural assignment by revealing long-range correlations between protons and carbons. holzer-group.atholzer-group.at

| Atom | ¹H | ¹³C | ¹⁵N |

|---|---|---|---|

| N-1 | - | - | -191.2 |

| N-2 | - | - | -62.4 |

| C-3 | - | - | - |

| C-4 | - | - | - |

| C-4a | - | - | - |

| C-5 | - | - | - |

| C-6 | - | - | - |

| C-7 | - | - | - |

| C-8 | - | - | - |

| C-8a | - | - | - |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) can provide highly accurate mass measurements, confirming the molecular formula C₈H₆N₂S. chemscene.com

The fragmentation pattern of this compound under mass spectrometric conditions can offer valuable structural information. The cleavage of the molecule upon ionization can reveal characteristic fragments that correspond to different parts of the structure. While specific fragmentation pathways for this compound are not extensively detailed in the provided context, general fragmentation behaviors of related heterocyclic systems often involve the loss of small neutral molecules and cleavage of the ring system. lifesciencesite.com The study of fragmentation patterns in related cinnoline derivatives can provide insights into the expected behavior of this compound.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₆N₂S | chemscene.com |

| Molecular Weight | 162.21 g/mol | chemscene.com |

| Ionization Technique | Electrospray Ionization (ESI) | beilstein-journals.org |

X-ray Diffraction (XRD)

X-ray diffraction (XRD) analysis of single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique can confirm bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure for this compound is not detailed in the provided search results, the utility of XRD in confirming the geometry of related cinnoline derivatives is well-established. mdpi.com For instance, X-ray studies on other substituted cinnolines have confirmed their non-planar geometries. mdpi.com Such analysis for this compound would be invaluable in definitively establishing its solid-state structure and packing.

| Parameter | Typical Observation | Reference |

|---|---|---|

| Crystal System | Dependent on substituent | researchgate.net |

| Space Group | Dependent on substituent | researchgate.net |

| Key Structural Features | Can reveal planarity and intermolecular interactions | mdpi.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. By selecting an appropriate stationary phase (e.g., a C18 column) and mobile phase, a method can be developed to separate this compound from starting materials, byproducts, and other impurities.

For the analysis of thiols, derivatization with a fluorescent probe prior to HPLC separation is a common strategy to enhance detection sensitivity. Reversed-phase HPLC is often employed for the separation of such derivatives. While a specific HPLC method for this compound is not provided, the general principles of HPLC are applicable for its analysis and purification.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | |

| Stationary Phase | C18 Column | nih.gov |

| Detection | UV or Fluorescence (after derivatization) |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The presence of a C=S (thione) group and an N-H bond in the predominant tautomer, cinnoline-4(1H)-thione, would give rise to characteristic absorption peaks. The C=S stretching vibration typically appears in the region of 1050-1250 cm⁻¹. The N-H stretching vibration would be observed in the range of 3100-3500 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the cinnoline ring would also be present. libretexts.orgiosrjournals.org For example, the C-N stretching in aromatic amines can be observed around 1384 cm⁻¹. researchgate.net

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3100 - 3500 | instanano.com |

| Aromatic C-H Stretch | 3000 - 3100 | libretexts.org |

| C=S Stretch (Thione) | 1050 - 1250 | iosrjournals.org |

| Aromatic C=C Stretch | 1400 - 1600 | libretexts.org |

| C-N Stretch | ~1384 | researchgate.net |

| S-H bend | ~729 | iosrjournals.org |

Current Challenges and Future Research Directions for Cinnoline 4 Thiol

The heterocyclic compound cinnoline-4-thiol, part of the broader cinnoline (B1195905) family, presents a scaffold of significant interest for future scientific exploration. While the cinnoline nucleus is recognized for its diverse pharmacological potential, specific research into the 4-thiol derivative reveals several challenges and promising avenues for future investigation. mdpi.comnih.govwisdomlib.org Key areas of focus include the enhancement of its drug-like properties, the creation of novel therapeutic and diagnostic tools, the development of sustainable synthetic methods, and a deeper understanding of its fundamental chemical behavior.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.